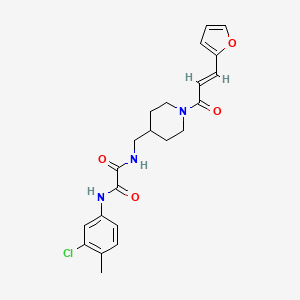

(E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O4/c1-15-4-5-17(13-19(15)23)25-22(29)21(28)24-14-16-8-10-26(11-9-16)20(27)7-6-18-3-2-12-30-18/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)(H,25,29)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZULKBYBKCORD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the core oxalamide structure, followed by the introduction of the 3-chloro-4-methylphenyl and furan-2-yl groups through various coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial for maintaining consistency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: The compound can be reduced to modify the oxalamide or phenyl groups.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the phenyl ring can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules. Studies could focus on its binding affinity to proteins or nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound might be explored for its pharmacological properties. Researchers may study its efficacy and safety in treating various diseases, particularly those involving inflammation or cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding sites and the resulting biochemical changes are essential for understanding its full mechanism.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Assumed formula based on structural similarity to .

Functional Implications

A. N1 Substituent Effects

- The methyl group may further stabilize hydrophobic interactions in binding pockets.

- Isopropyl group (CID 49683371): Smaller and less polar, possibly reducing steric hindrance but limiting target selectivity.

B. N2 Substituent Effects

- Furan-acryloyl-piperidinylmethyl (Target compound): The (E)-acryloyl group introduces rigidity and conjugation, favoring planar interactions with enzymes or receptors. The furan ring’s electron-rich nature may facilitate hydrogen bonding or π-stacking .

- Methoxy-phenyl carbamoyl (): The carbamoyl group’s hydrogen-bonding capacity and methoxy’s electron-donating effects could alter binding kinetics compared to acryloyl.

C. Molecular Weight and Bioavailability

- The target compound’s higher molecular weight (~458 g/mol) compared to CID 49683371 (422 g/mol) and the furanmethyl analog (381 g/mol) may influence its pharmacokinetic profile, such as absorption and distribution.

Biological Activity

The compound (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic molecule that has attracted attention for its potential biological activities. This compound belongs to a class of derivatives that may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3O3, and it has a molecular weight of approximately 393.86 g/mol. The structure includes a chloro-methylphenyl group, a furan ring, and an oxalamide moiety, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN3O3 |

| Molecular Weight | 393.86 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

The mechanism of action for this compound involves interaction with specific molecular targets. Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory processes and modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds within the same structural class. For instance, derivatives containing piperidine rings have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves inducing apoptosis through the activation of caspase pathways or disrupting cell cycle progression.

Case Study:

In a study involving piperidine derivatives, compounds similar to this compound showed significant inhibition of cell growth in myeloma and natural killer T-cell lymphoma cell lines with IC50 values ranging from 0.5 to 5 μM .

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been documented. For example, piperidine-based derivatives have shown efficacy against various fungal strains such as Candida auris, with minimum inhibitory concentration (MIC) values reported between 0.24 to 0.97 μg/mL . The proposed mechanism includes disruption of the plasma membrane integrity and induction of cell death.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds.

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| (E)-N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | Anticancer, Antifungal | IC50: 0.5 - 5 μM |

| N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | Antimicrobial | MIC: 0.24 - 0.97 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.